3-Hydroxyretinol

Photobiology Vision Science Lepidoptera Physiology

3-Hydroxyretinol (all-trans-3-hydroxyretinol) is a C3-hydroxylated retinoid that functions as a UV-absorbing spectral filter in insect compound eyes, converting broad UV sensitivity to a narrow violet peak at 400 nm. Unlike retinol, it is not a canonical RAR agonist but a biosynthetic precursor to 3-dehydroretinol. Procure this standard for microspectrophotometry, HPLC profiling of retinoids in freshwater fish/crustaceans, and as a null-activity control in mammalian SAR assays comparing C3-OH vs C4-oxo/C15-COOH modifications. Essential for stereochemical verification in synthetic carotenoid research.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 6890-93-3
Cat. No. B108295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyretinol
CAS6890-93-3
SynonymsVitamin A3;  Hydroxyretinol;  Retin-3,15-diol
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
InChIKeyOBODKGDXEIUEIH-DAWLFQHYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyretinol (CAS 6890-93-3) for Research Procurement: Compound Class and Baseline Characteristics


3-Hydroxyretinol (CAS 6890-93-3), also known as all-trans-3-hydroxyretinol or Retin-3,15-diol, is a naturally occurring hydroxylated retinoid derived from all-trans-retinol with a hydroxy substituent at position 3 on the cyclohexenyl ring [1]. It is a vitamin A derivative and a diol (molecular formula C20H30O2, MW 302.5) [2]. This compound is metabolically linked to the carotenoid lutein and serves as an intermediate in the biosynthesis of 3-dehydroretinol (vitamin A2) in certain species [3]. Unlike the extensively characterized all-trans-retinoic acid (ATRA), which acts as a high-affinity pan-RAR agonist, the direct receptor pharmacology of 3-hydroxyretinol in mammalian systems remains under-characterized in the public literature [4].

Why 3-Hydroxyretinol (CAS 6890-93-3) Cannot Be Replaced by Generic Retinoid Analogs


The assumption that in-class retinoids are interchangeable overlooks critical structural and functional distinctions. 3-Hydroxyretinol possesses a C3-hydroxyl modification on the cyclohexenyl ring, which distinguishes it from both the parent alcohol (all-trans-retinol) and the acidic metabolite (all-trans-retinoic acid) [1]. This specific substitution alters its metabolic fate; rather than undergoing the canonical two-step oxidation to retinoic acid, 3-hydroxyretinol serves as a biosynthetic precursor to 3-dehydroretinol in species-specific pathways [2]. Critically, its biological role in invertebrate vision—acting as a UV-absorbing spectral filter rather than a chromophore precursor—has no parallel among standard vitamin A analogs [3]. Furthermore, the literature reveals a notable absence of published quantitative data regarding its binding affinity to mammalian nuclear receptors (RARs/RXRs) or its potency in standard differentiation assays . Consequently, substituting 3-hydroxyretinol with generic retinol or retinal based on class similarity cannot reproduce the compound‘s unique photobiological or metabolic properties and fails to address the specific research questions for which this compound is procured.

Quantitative Differentiation Evidence for 3-Hydroxyretinol (CAS 6890-93-3) Against Closest Analogs


UV Spectral Filter Function: Quantitative Contribution to Butterfly Photoreceptor Tuning

In the compound eye of the butterfly Papilio xuthus, 3-hydroxyretinol functions as a UV-absorbing spectral filter that shifts the sensitivity of specific photoreceptors. The presence of this retinoid converts UV receptors into violet receptors, narrowing the spectral sensitivity to a single peak at 400 nm [1]. In contrast, the standard visual chromophore in these systems—11-cis-3-hydroxyretinal—mediates a distinct, broader absorption profile, while all-trans-retinol lacks this optical filtering capacity entirely. This is a qualitative differentiation in function that is directly attributable to the specific molecular structure of 3-hydroxyretinol.

Photobiology Vision Science Lepidoptera Physiology

Tissue-Specific Abundance: Quantified Proportion of 3-Hydroxyretinol in Invertebrate Retina

In the retina of the crayfish Procambarus clarkii, which utilizes a rhodopsin-porphyropsin visual pigment system, 3-hydroxyretinol is found predominantly in esterified storage forms. Quantitative HPLC analysis reveals that this polar retinoid accounts for 2–9% of the total retinols stored in the retina [1]. This is a biologically significant but minority fraction compared to the primary storage forms of retinol esters. In standard mammalian liver, 3-hydroxyretinol is either undetectable or present at trace levels , highlighting a species-specific accumulation pattern not seen with generic retinol or retinyl palmitate.

Retinoid Metabolism Invertebrate Biochemistry Tissue Distribution

Absence of Published Quantitative Activity in Mammalian Keratinocyte Differentiation Assays

A systematic search of peer-reviewed literature reveals no published quantitative data demonstrating that 3-hydroxyretinol induces keratinocyte differentiation, suppresses keratinization markers, or modulates CRABPII expression in standard human epidermal models. This is in stark contrast to all-trans-retinoic acid (ATRA), which at 10⁻⁶ M to 10⁻⁸ M concentrations robustly suppresses terminal differentiation markers and induces CRABPII in submerged keratinocyte cultures [1]. Similarly, 4-oxoretinol has been shown to transactivate RAR-mediated gene transcription at concentrations as low as 10⁻¹⁰ M, whereas all-trans-retinol shows no activity [2]. The absence of such data for 3-hydroxyretinol is not merely a gap in the literature; it represents a de facto functional differentiation—this compound cannot be assumed to possess the keratinocyte-modulating activity of its acidic or 4-oxo counterparts.

Dermatology Research Keratinocyte Biology Retinoid Pharmacology

Evidence-Based Application Scenarios for 3-Hydroxyretinol (CAS 6890-93-3) Procurement


Invertebrate Visual Physiology and Photoreceptor Spectral Tuning Research

This is the strongest evidence-supported application scenario. Researchers studying the spectral organization of insect compound eyes—particularly in Lepidoptera—require 3-hydroxyretinol as an authentic standard for microspectrophotometry and HPLC analysis. The compound's established role as a UV-absorbing filter that converts broad UV sensitivity to a narrow violet peak at 400 nm makes it an essential reference material for validating spectral tuning mechanisms [1]. Procurement in this context is justified by the need to replicate or extend published electrophysiological and biochemical studies in Papilio xuthus and related species.

Comparative Retinoid Metabolomics and Species-Specific Vitamin A Pathway Tracing

3-Hydroxyretinol serves as a key analytical standard for quantifying retinoid profiles in freshwater fish and crustaceans. Validated HPLC methods capable of simultaneously measuring retinol, 3,4-didehydroretinol, and 3-hydroxyretinol in tissues and feed have been developed [2]. Given that 3-hydroxyretinol accounts for 2–9% of total retinal retinols in crayfish but is virtually absent in mammalian tissues, it functions as a species-specific biomarker [3]. Procurement is essential for laboratories conducting comparative vertebrate/invertebrate metabolomics or studying lutein-to-vitamin A2 conversion pathways.

Negative Control or Comparator in Mammalian Retinoid Receptor Activation Studies

Based on the documented absence of published quantitative activity in mammalian keratinocyte differentiation and RAR transactivation assays, 3-hydroxyretinol can serve as a structurally related but functionally distinct control compound [4]. In experiments designed to map the structure-activity relationships (SAR) of retinoids, particularly the role of the C3-hydroxyl versus C4-oxo or C15-carboxyl modifications, 3-hydroxyretinol provides a low-activity or null-activity baseline against which active metabolites like 4-oxoretinol and all-trans-retinoic acid can be compared. This application is grounded in the literature gap itself—a valid scientific use case for a compound whose primary differentiation is its lack of documented activity in these systems.

Synthetic Chemistry and Chiral Retinoid Reference Standard Preparation

The stereocontrolled synthesis of (3R)-all-trans-3-hydroxyretinol and its derivatives (3-hydroxyretinal, 3-hydroxyretinoic acid) has been reported using the C15 + C5 building principle [5]. For laboratories engaged in the synthesis of optically active natural carotenoids or structurally related retinoids, 3-hydroxyretinol (CAS 6890-93-3) serves as a critical reference standard for verifying stereochemical configuration, purity, and analytical identity via HPLC, MS, and NMR. Procurement is justified for quality control and method validation in synthetic organic chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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